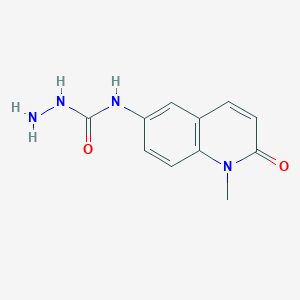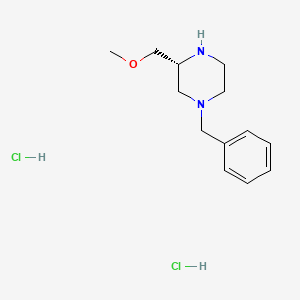
(R)-4-benzyl-2-(methoxymethyl)piperazine 2HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-benzyl-2-(methoxymethyl)piperazine 2HCl typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasound methods have been explored to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
®-4-benzyl-2-(methoxymethyl)piperazine 2HCl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-4-benzyl-2-(methoxymethyl)piperazine 2HCl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile modifications and functionalizations .
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, anticancer, and antihistamine properties. It is often used in the development of new therapeutic agents .
Medicine
In medicine, piperazine derivatives are explored for their potential as antidepressants, antipsychotics, and antihistamines. ®-4-benzyl-2-(methoxymethyl)piperazine 2HCl is no exception and is being studied for its pharmacological properties .
Industry
Industrially, this compound is used in the production of polymers, resins, and other materials due to its chemical stability and reactivity .
Wirkmechanismus
The mechanism of action of ®-4-benzyl-2-(methoxymethyl)piperazine 2HCl involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzylpiperazine (BZP): Known for its stimulant properties.
Cyclizine: An antihistamine used to treat nausea and vomiting.
Itraconazole: An antifungal agent.
Uniqueness
®-4-benzyl-2-(methoxymethyl)piperazine 2HCl stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxymethyl group provides additional sites for chemical modification, enhancing its versatility in various applications .
Eigenschaften
Molekularformel |
C13H22Cl2N2O |
|---|---|
Molekulargewicht |
293.23 g/mol |
IUPAC-Name |
(3R)-1-benzyl-3-(methoxymethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-11-13-10-15(8-7-14-13)9-12-5-3-2-4-6-12;;/h2-6,13-14H,7-11H2,1H3;2*1H/t13-;;/m1../s1 |
InChI-Schlüssel |
FNUPEFBJPVRXID-FFXKMJQXSA-N |
Isomerische SMILES |
COC[C@H]1CN(CCN1)CC2=CC=CC=C2.Cl.Cl |
Kanonische SMILES |
COCC1CN(CCN1)CC2=CC=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


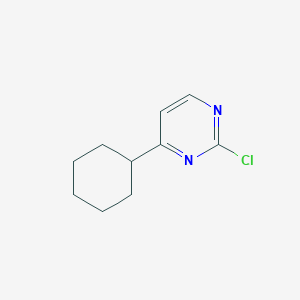
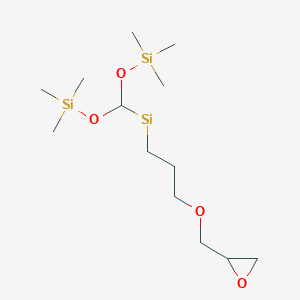
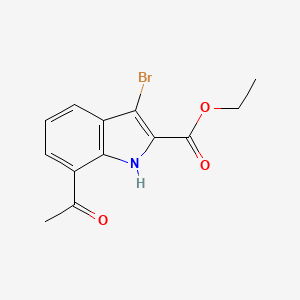
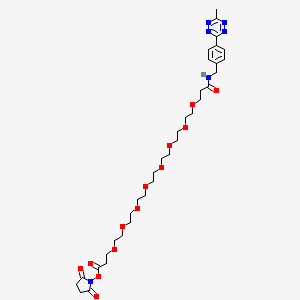

![Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14034143.png)

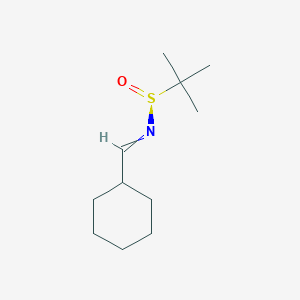
![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)
